

Mal-amido-PEG24-TFP ester structure and chemical properties.

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Compound of Interest

Compound Name: Mal-amido-PEG24-TFP ester

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Mal-amido-PEG24-TFP Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and applications of **Mal-amido-PEG24-TFP ester**, a heterobifunctional crosslinker integral to the advancement of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Functional Components

Mal-amido-PEG24-TFP ester is a sophisticated chemical entity meticulously designed for covalent linkage of biomolecules. Its structure comprises three key functional components:

- **Maleimide Group:** This functional group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. This specificity allows for controlled, site-specific conjugation.
- **Polyethylene Glycol (PEG) Spacer (PEG24):** The 24-unit polyethylene glycol chain is a long, hydrophilic spacer. The PEG moiety enhances the water solubility of the molecule and the resulting conjugate, which can mitigate aggregation issues often encountered with

hydrophobic crosslinkers.[1] Furthermore, the PEG spacer can improve the pharmacokinetic properties of the final bioconjugate.[2]

- Tetrafluorophenyl (TFP) Ester: The TFP ester is a highly reactive functional group that readily couples with primary amines, such as those found on lysine residues in proteins or on the N-terminus of peptides, to form stable amide bonds. TFP esters are noted for their enhanced stability in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a significant advantage in bioconjugation reactions by minimizing hydrolysis and improving reaction efficiency.[3][4]

Chemical Properties

The physicochemical properties of **Mal-amido-PEG24-TFP ester** are summarized in the table below. These properties are crucial for designing and executing successful bioconjugation strategies.

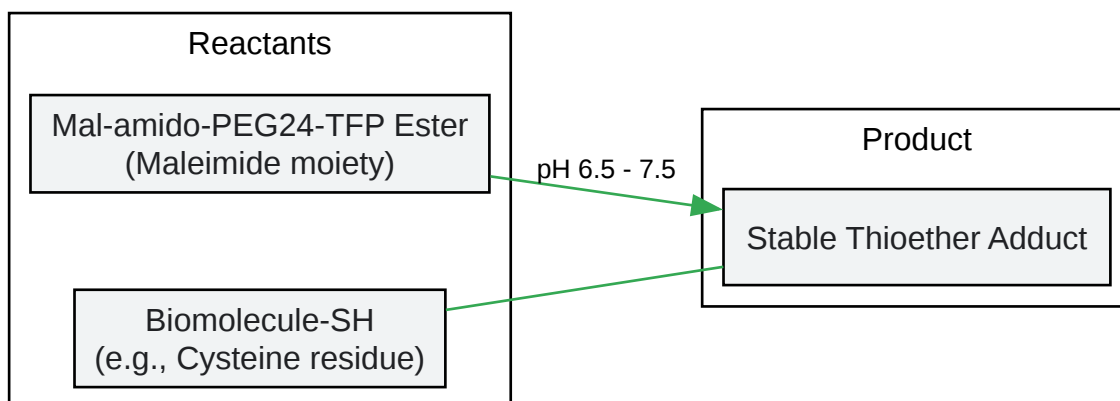
Property	Value	Reference(s)
Molecular Weight	1445.53 g/mol	[5]
Molecular Formula	C ₆₄ H ₁₀₈ F ₄ N ₂ O ₂₉	[5]
Purity	Typically ≥95% to 98%	[5]
Appearance	White to off-white solid	[6]
Solubility	Soluble in water and most organic solvents like DMSO and DMF.[6]	
Storage Conditions	Store at -20°C, desiccated. Avoid frequent freeze-thaw cycles.	[6][7]

Reactivity and Reaction Mechanisms

The utility of **Mal-amido-PEG24-TFP ester** lies in its dual reactivity, enabling the sequential or simultaneous conjugation of two different molecules.

Maleimide-Thiol Reaction

The maleimide group reacts with a thiol group via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient within a pH range of 6.5 to 7.5.[1]

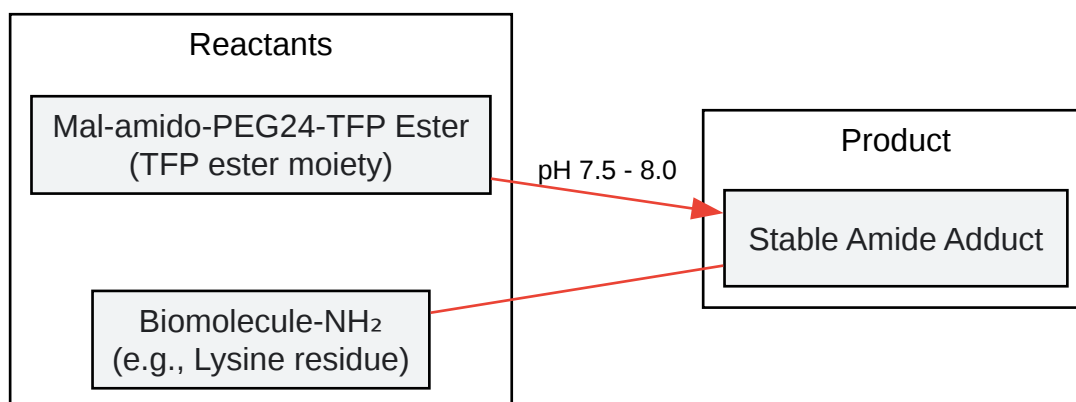


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Caption: Reaction of the maleimide group with a thiol.

TFP Ester-Amine Reaction

The TFP ester reacts with primary amines through nucleophilic acyl substitution to create a stable amide bond. This reaction is optimal at a pH range of 7.5 to 8.0.[8] The tetrafluorophenyl group is an excellent leaving group, facilitating this reaction. TFP esters exhibit greater hydrolytic stability in aqueous buffers compared to NHS esters, which is a significant advantage.[3][4]



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Caption: Reaction of the TFP ester group with a primary amine.

Experimental Protocols

The following are generalized protocols for the use of **Mal-amido-PEG24-TFP ester** in bioconjugation. Optimization of these protocols for specific applications is highly recommended.

Two-Step Sequential Conjugation Protocol

This is the most common approach, minimizing self-conjugation and unwanted side reactions.

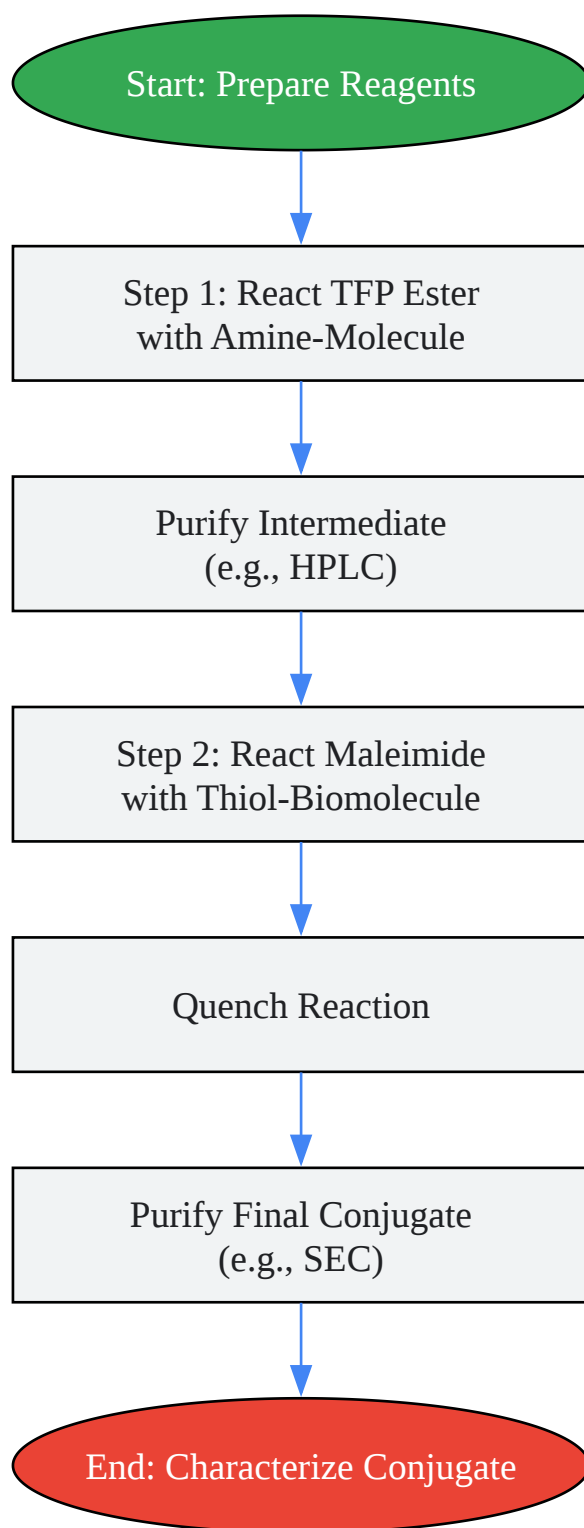
Step 1: Reaction of TFP Ester with an Amine-Containing Molecule (e.g., a small molecule drug)

- Dissolve the Amine-Containing Molecule: Prepare a stock solution of the amine-containing molecule in an appropriate anhydrous organic solvent (e.g., DMSO or DMF).
- Dissolve **Mal-amido-PEG24-TFP Ester**: Immediately before use, dissolve the **Mal-amido-PEG24-TFP ester** in the same anhydrous organic solvent.
- Reaction: Add the **Mal-amido-PEG24-TFP ester** solution to the amine-containing molecule solution. A molar excess of the TFP ester (typically 1.1 to 1.5 equivalents) is recommended. The reaction can be carried out at room temperature for 1-4 hours or overnight at 4°C. The reaction progress can be monitored by techniques such as HPLC or LC-MS.
- Purification (Optional but Recommended): Once the reaction is complete, the intermediate product (Maleimide-PEG-Molecule) can be purified to remove unreacted starting materials using methods like preparative HPLC.

Step 2: Reaction of the Maleimide-PEG-Molecule with a Thiol-Containing Biomolecule (e.g., a monoclonal antibody)

- Prepare the Thiol-Containing Biomolecule: If necessary, reduce disulfide bonds in the antibody to generate free thiol groups using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). This step should be performed in a degassed, thiol-free buffer at pH 7.0-7.5 (e.g., phosphate-buffered saline, PBS).

- **Dissolve the Maleimide-PEG-Molecule:** Dissolve the purified intermediate from Step 1 in a suitable buffer (e.g., PBS).
- **Conjugation:** Add the Maleimide-PEG-Molecule solution to the thiol-containing biomolecule solution. A molar excess of the maleimide-functionalized molecule (typically 5 to 20-fold over the biomolecule) is generally used.^[6] The reaction should be carried out at room temperature for 2-4 hours or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
- **Quenching:** The reaction can be quenched by adding a small molecule thiol such as cysteine or N-acetylcysteine to react with any excess maleimide groups.
- **Purification:** The final conjugate should be purified to remove unreacted linker, small molecules, and unconjugated biomolecules. Common purification methods include size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).



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